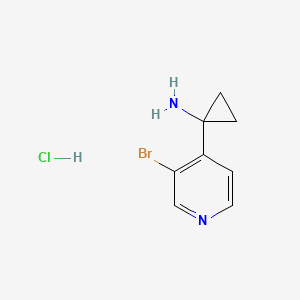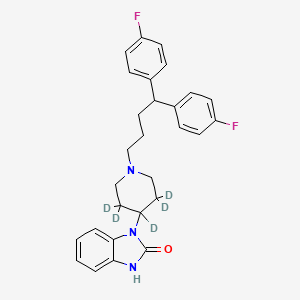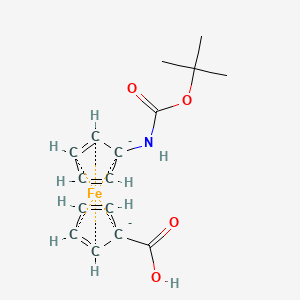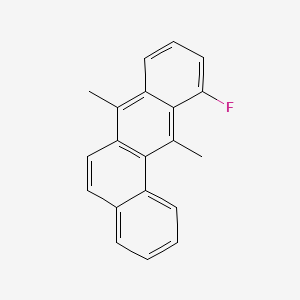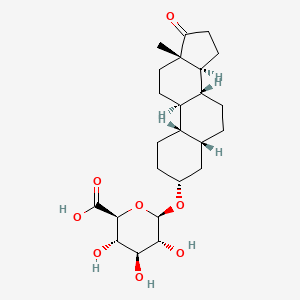
19-Noretiocholanolone glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Noretiocholanolone glucuronide is a metabolite of nandrolone, a synthetic anabolic steroid. It is formed through the glucuronidation process, where glucuronic acid is added to 19-noretiocholanolone. This compound is often used in anti-doping tests to detect the use of nandrolone and other related steroids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-noretiocholanolone glucuronide typically involves the glucuronidation of 19-noretiocholanolone. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 19-noretiocholanolone .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using glucuronosyltransferase. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
19-Noretiocholanolone glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
19-Noretiocholanolone glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection of nandrolone metabolites.
Biology: Studied for its role in the metabolism of anabolic steroids and its detection in biological samples.
Medicine: Investigated for its potential effects on human health and its use in anti-doping tests.
Industry: Used in the development of analytical methods for the detection of steroid abuse in sports.
Mécanisme D'action
19-Noretiocholanolone glucuronide exerts its effects through its role as a metabolite of nandrolone. Nandrolone is metabolized in the liver to form 19-noretiocholanolone, which is then glucuronidated to form this compound. This compound is excreted in the urine and can be detected using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .
Comparaison Avec Des Composés Similaires
Similar Compounds
19-Norandrosterone glucuronide: Another metabolite of nandrolone, used in anti-doping tests.
19-Norandrostenedione: A precursor to nandrolone, also detected in anti-doping tests.
19-Norandrostenediol: Another precursor to nandrolone, used in similar applications.
Uniqueness
19-Noretiocholanolone glucuronide is unique in its specific structure and its role as a metabolite of nandrolone. Its detection in urine samples is a key indicator of nandrolone use, making it an important compound in anti-doping efforts .
Propriétés
Formule moléculaire |
C24H36O8 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9R,10S,13S,14S)-13-methyl-17-oxo-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H36O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h11-16,18-21,23,26-28H,2-10H2,1H3,(H,29,30)/t11-,12-,13+,14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 |
Clé InChI |
JGNAYBFRYHOLMC-HAVPAZTRSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



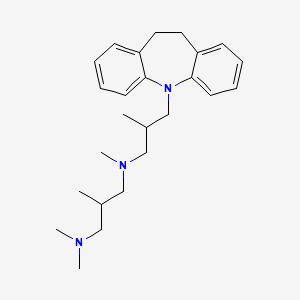
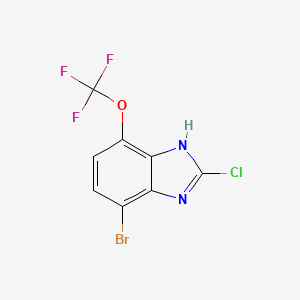
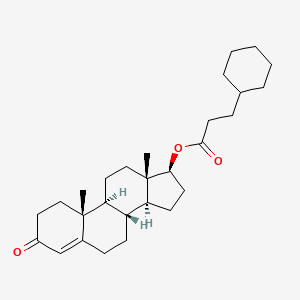

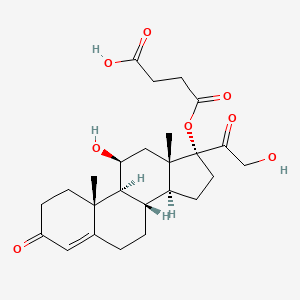

![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
